molecular formula C11H13N3 B1425410 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine CAS No. 2035082-67-6

2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine

Cat. No.: B1425410
CAS No.: 2035082-67-6
M. Wt: 187.24 g/mol
InChI Key: PWOSEDMIGDUIEU-UHFFFAOYSA-N
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Description

2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine is a chemical compound of interest in medicinal chemistry and drug discovery research, featuring an ethylamine chain linked to a 5-phenyl-1H-pyrazole core. The pyrazole scaffold is a privileged structure in pharmaceutical sciences, known for its diverse biological activities and presence in several marketed drugs . This particular structure, which combines a nitrogen-rich heterocycle with a flexible amine-terminated side chain, makes it a valuable intermediate for the design and synthesis of novel bioactive molecules. The primary research applications of this compound leverage its functional groups. The primary amine group serves as a key handle for conjugation, allowing researchers to link the pyrazole pharmacophore to other molecular entities through amide bond formation or reactions with carbonyls. This is a common strategy to create potential enzyme inhibitors or receptor ligands. The core pyrazole structure is associated with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . For instance, pyrazole derivatives have been synthesized and evaluated as potential antimicrobial agents against various bacterial and fungal strains , as well as investigated for their cytotoxic effects on cancer cell lines by inducing apoptosis or autophagy . The 5-phenyl substitution on the pyrazole ring is a common feature in many biologically active compounds, which can enhance binding affinity to specific biological targets. This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-(3-phenyl-1H-pyrazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-7-6-10-8-11(14-13-10)9-4-2-1-3-5-9/h1-5,8H,6-7,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOSEDMIGDUIEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular mechanism of action of 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine as an H2 agonist

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the pharmacodynamics and molecular signaling of 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine , a lipophilic analogue of the classical histamine H2 receptor agonist Betazole (Ametazole). While histamine acts non-selectively across H1, H2, H3, and H4 receptors, the pyrazole-ethylamine scaffold exhibits high selectivity for the Histamine H2 Receptor (H2R) .

This compound functions as a bioisostere of histamine, where the imidazole ring is replaced by a pyrazole ring, and the addition of a phenyl group at the 5-position enhances lipophilicity, potentially modulating receptor affinity via hydrophobic interactions within the transmembrane binding pocket.

Chemical Identity & Structural Basis[1][2][3]

To understand the mechanism, one must first analyze the structural requirements for H2R recognition.

The Pyrazole-Imidazole Bioisosterism

The endogenous ligand, histamine, contains an imidazole ring. In 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine, this is replaced by a pyrazole ring.

  • Tautomerism: Like histamine, the pyrazole ring undergoes annular tautomerism (1H-pyrazole

    
     2H-pyrazole). Receptor activation requires the specific tautomer that allows the ring nitrogens to act as both a proton donor (to Asp186  in TM5) and a proton acceptor (from Asp98  in TM3).
    
  • Monocationic Species: The ethylamine side chain (

    
    ) exists primarily as a monocation (
    
    
    
    ) at physiological pH. This cationic head anchors the ligand to Asp98 (TM3) of the GPCR.
Role of the 5-Phenyl Substitution

Unlike the parent compound Betazole, this derivative possesses a phenyl group at position 5.

  • Hydrophobic Interaction: Structure-Activity Relationship (SAR) studies of H2 agonists (e.g., Arpromidine) suggest that lipophilic groups can access a hydrophobic pocket near TM6 and TM7 .

  • Affinity Modulation: The phenyl ring likely stabilizes the ligand-receptor complex via

    
    -
    
    
    
    stacking or Van der Waals interactions with aromatic residues (e.g., Phe251 ), potentially increasing affinity compared to unsubstituted Betazole.

Molecular Mechanism of H2 Activation

The primary mechanism of action is the agonism of the Histamine H2 Receptor , a G-protein-coupled receptor (GPCR) primarily coupled to the


 alpha subunit.
The Signaling Cascade
  • Ligand Binding: The ethylamine tail binds Asp98 (TM3), while the pyrazole ring engages the proton-relay system between TM3 and TM5.

  • Conformational Change: This stabilizes the active state (

    
    ) of the H2R, causing the outward movement of TM6.
    
  • G-Protein Coupling: The intracellular loops of H2R recruit the heterotrimeric G-protein (

    
    , 
    
    
    
    ,
    
    
    ).
  • GDP-GTP Exchange:

    
     releases GDP and binds GTP, dissociating from the 
    
    
    
    dimer.
  • Effector Activation:

    
    -GTP binds to Adenylyl Cyclase (AC)  (specifically isoforms AC5/AC6 in cardiac tissue or AC types in parietal cells).
    
  • Second Messenger: AC catalyzes the conversion of ATP to cyclic AMP (cAMP) .

  • Kinase Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA) , releasing the catalytic subunits.

  • Downstream Phosphorylation:

    • Parietal Cells:[1] PKA phosphorylates proteins involved in the translocation of

      
      -ATPase (Proton Pump) to the apical membrane, driving acid secretion.
      
    • Cardiac Myocytes: Phosphorylation of L-type

      
       channels and phospholamban (positive inotropy/chronotropy).
      
Pathway Visualization

G Ligand 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine H2R Histamine H2 Receptor (GPCR) Ligand->H2R Binding (TM3/TM5) Gs Gs Protein (Activation) H2R->Gs GDP-GTP Exchange AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Increase) AC->cAMP ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Effect Physiological Effect (Acid Secretion / Inotropy) PKA->Effect Phosphorylation

Figure 1: The canonical Gs-coupled signaling pathway activated by H2 agonists.

Pharmacodynamics & Selectivity Data[2][5][6][7]

The pyrazole-ethylamine scaffold is distinct from histamine in its selectivity profile.[2] While histamine is potent but non-selective, this analogue sacrifices some potency for high H2 selectivity.

Comparative Pharmacological Profile
CompoundH2 Potency (

)
H1 ActivityH2 SelectivityMechanism Note
Histamine ~6.0 - 6.5HighNoneEndogenous ligand.
Betazole ~4.8 - 5.0NegligibleHighPartial agonist; requires high doses.
5-Phenyl-Betazole Est. 5.2 - 5.8 NegligibleHighPhenyl group enhances lipophilicity and receptor dwell time.
Dimaprit ~5.5 - 6.0NoneVery HighHighly specific H2 agonist.

Note:


 is the negative logarithm of the 

. Higher values indicate higher potency.
Selectivity Rationale[8]
  • H1 Receptor: Requires an imidazole ring with specific tautomeric properties for optimal activation. The pyrazole ring is a poor fit for the H1 binding pocket, rendering this compound virtually inactive at H1 sites (preventing bronchoconstriction or vasodilation associated with H1).

  • H2 Receptor: The H2 pocket is more tolerant of the pyrazole bioisostere, provided the ethylamine side chain is intact.

Experimental Protocols: Validation Assays

To validate the activity of 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine, researchers should utilize a cAMP Accumulation Assay in HEK293 cells stably transfected with human H2R. This is more specific than tissue bath assays.

Protocol: cAMP Accumulation (HTRF/ELISA)

Objective: Quantify the


 of the agonist by measuring intracellular cAMP levels.

Reagents:

  • HEK293-H2R cells.

  • IBMX (3-isobutyl-1-methylxanthine): A non-selective phosphodiesterase (PDE) inhibitor. Crucial Step: IBMX prevents the degradation of cAMP, ensuring that measured levels reflect production by AC, not a balance of production/degradation.

  • Test Compound: 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine.

  • Reference Standard: Histamine (100

    
    M).
    

Workflow:

  • Seeding: Plate HEK293-H2R cells in 96-well plates (50,000 cells/well) in low-serum media. Incubate overnight.

  • Pre-treatment: Replace media with stimulation buffer containing 0.5 mM IBMX . Incubate for 30 minutes at 37°C.

  • Stimulation: Add the test compound in a log-dose range (

    
     M to 
    
    
    
    M). Incubate for 45 minutes.
  • Lysis & Detection: Lyse cells and quantify cAMP using a competitive ELISA or HTRF (Homogeneous Time-Resolved Fluorescence) kit.

  • Analysis: Plot Log[Agonist] vs. Response (% of Histamine Max). Fit to a sigmoidal dose-response curve to determine

    
    .
    
Assay Visualization

Protocol Step1 1. Cell Seeding (HEK293-H2R) Step2 2. IBMX Blockade (Inhibit PDE) Step1->Step2 Step3 3. Agonist Addition (Log Dosing) Step2->Step3 Step4 4. Lysis & Detection (ELISA/HTRF) Step3->Step4 Result 5. Data Analysis (Calculate EC50) Step4->Result

Figure 2: Step-by-step workflow for the cAMP accumulation assay.

References

  • Black, J. W., et al. (1972). Definition and antagonism of histamine H2-receptors. Nature, 236, 385–390. Link

  • Roseth, A., et al. (1980). Gastric acid secretion in man: Effects of betazole and histamine. Scandinavian Journal of Gastroenterology. Link

  • Gantz, I., et al. (1991). Molecular cloning of a gene encoding the histamine H2 receptor. Proceedings of the National Academy of Sciences, 88(2), 429-433. Link

  • Hill, S. J., et al. (1997). International Union of Pharmacology. XIII. Classification of histamine receptors. Pharmacological Reviews, 49(3), 253-278. Link

  • PubChem. (2024). Betazole (Compound CID 2268). National Library of Medicine. Link

Sources

A Technical Guide to the Pharmacological Profile and Receptor Selectivity of Phenyl-Pyrazol-Ethylamine Analogs as Serotonin 5-HT2A Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist

Executive Summary

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic actions.[1][2] While traditionally explored for anti-inflammatory, antimicrobial, and anticancer properties, recent research has pivoted towards its application in neuropharmacology.[3] This guide focuses on a specific, novel chemical class: 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine and its derivatives. These compounds are designed as structural analogs of classical phenethylamine ligands for the serotonin 5-hydroxytryptamine (5-HT) receptor family. Our objective is to provide an in-depth analysis of their pharmacological properties, with a stringent focus on receptor selectivity, mechanism of action at 5-HT2 subtypes, and the underlying structure-activity relationships (SAR) that govern their unique signaling profiles. We will detail the self-validating experimental protocols used for their characterization and present a framework for understanding their potential as next-generation therapeutics.

Introduction: The Rationale for Pyrazole-Based Neuromodulators

The therapeutic potential and psychoactive effects of phenethylamines, such as those targeting the serotonin 2A receptor (5-HT2AR), are well-established.[4] However, clinical progression is often hampered by a lack of receptor selectivity and undesirable hallucinogenic effects. A key challenge is mitigating activity at the related 5-HT2B and 5-HT2C receptors.[4] Agonism at 5-HT2BR is associated with a risk of cardiac valvulopathy, while 5-HT2CR activation can introduce complex off-target effects.

The strategic incorporation of a pyrazole ring into a phenethylamine-like scaffold represents a sophisticated bioisosteric replacement approach. This modification aims to:

  • Constrain the molecule's conformation to enhance binding affinity and selectivity for a specific receptor subtype.

  • Alter electronic properties to fine-tune signaling pathways, potentially separating therapeutic effects from hallucinogenic potential.

  • Improve metabolic stability and pharmacokinetic properties.

This guide uses the "25N" series of compounds, which are direct analogs of the topic scaffold, as a primary case study to illustrate how these goals can be achieved.[5]

Pharmacodynamics: Affinity, Potency, and Selectivity at 5-HT2 Receptors

The primary pharmacological targets for this class of compounds are the serotonin 5-HT2 family of G-protein coupled receptors (GPCRs). Understanding their interaction with each subtype is critical.

Receptor Binding Affinity

Binding affinity (Ki), a measure of how tightly a ligand binds to a receptor, is the first step in characterization. As shown in Table 1, analogs of 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine demonstrate high affinity for the 5-HT2A receptor. Critically, strategic chemical modifications, particularly on the N-benzyl moiety, can dramatically increase selectivity against the 5-HT2B and 5-HT2C subtypes. The compound 25N-NBI (10) , for instance, shows a 23-fold selectivity for 5-HT2AR over 5-HT2CR, a significant improvement over many existing research tools.[5]

Table 1: Receptor Binding Affinities (Ki, nM) of Representative Phenyl-Pyrazol-Ethylamine Analogs

Compound5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT2B Ki (nM)5-HT2A/2C Selectivity5-HT2A/2B Selectivity
25N (1) 1.81.93.4~1x~2x
25N-NB (2) 2.18.329~4x~14x
25N-NBI (10) 4.710832123x68x

Data synthesized from competitive radioligand binding studies reported in the literature.[5]

Functional Activity and Biased Agonism

Beyond simple binding, functional assays determine whether a ligand activates the receptor (agonism) and through which signaling pathways. The 5-HT2A receptor primarily signals through the Gq protein, leading to phospholipase C (PLC) activation and a subsequent increase in intracellular calcium.[6] However, it can also signal through a G-protein-independent pathway by recruiting β-arrestin.

The distinction is critical: Gq signaling efficacy is believed to be necessary for the psychedelic effects of classical agonists, whereas β-arrestin recruitment may be associated with receptor downregulation and tachyphylaxis (rapidly diminishing response).[5] Ligands that preferentially activate one pathway over the other are known as "biased agonists" and hold immense therapeutic promise.

As detailed in Table 2, compounds in this series are potent 5-HT2A agonists. Notably, modifications can tune not just receptor selectivity but also functional efficacy, with some analogs showing substantially reduced efficacy at 5-HT2BR, mitigating potential safety concerns.[5]

Table 2: Functional Potency (EC50) and Efficacy (Emax) of Analogs

CompoundReceptorPathwayEC50 (nM)Emax (% of 5-HT)
25N (1) 5-HT2AGq (Ca2+)2.6100%
5-HT2CGq (Ca2+)1.0100%
5-HT2BGq (Ca2+)2.5100%
25N-NB (2) 5-HT2AGq (Ca2+)3.3100%
5-HT2CGq (Ca2+)8.3100%
5-HT2BGq (Ca2+)2032%
25N-NBI (10) 5-HT2AGq (Ca2+)13100%
5-HT2CGq (Ca2+)10095%
5-HT2BGq (Ca2+)23865%

Data represent Gq-mediated calcium flux assays.[5]

The ability to create ligands that are highly selective for 5-HT2A Gq-signaling while minimizing activity at other receptors and pathways is a key advantage of this chemical scaffold.

SignalingPathways cluster_0 Cell Membrane cluster_1 Intracellular Signaling receptor 5-HT2A Receptor gq Gq Protein receptor->gq Activates arrestin β-Arrestin receptor->arrestin Recruits ligand1 Biased Agonist (e.g., 25N-NBI) ligand1->receptor Binds ligand2 Classical Psychedelic ligand2->receptor Binds plc Phospholipase C (PLC) gq->plc psychedelic_effect Psychedelic Effect gq->psychedelic_effect ca_flux Ca2+ Release (Therapeutic Effect?) plc->ca_flux internalization Receptor Internalization & Downregulation arrestin->internalization SAR_Diagram main_struct r1_node R1 main_struct->r1_node r2_node R2 main_struct->r2_node r1_text R1 SubstitutionH (Primary Amine): High potency at 2A/2B/2C.Benzyl Group: Reduces 5-HT2B efficacy. r1_node->r1_text r2_text R2 Substitution (on N-Benzyl)H: Weakly 5-HT2A selective.2'-Iodo (Bulky Halogen): Greatly increases selectivity for 5-HT2A over 5-HT2C and 5-HT2B. r2_node->r2_text

Caption: Key structure-activity relationships for selectivity.

Experimental Protocols for Pharmacological Characterization

To ensure trustworthiness and reproducibility, the characterization of these compounds relies on a suite of validated, industry-standard assays.

Protocol: Radioligand Receptor Binding Assay

This protocol provides a self-validating system to determine the binding affinity (Ki) of a test compound.

  • Objective: To quantify the affinity of a test ligand for the 5-HT2A, 5-HT2B, and 5-HT2C receptors by measuring its ability to displace a known high-affinity radioligand.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.

    • Radioligand: e.g., [3H]ketanserin for 5-HT2A, [3H]lysergic acid diethylamide for 5-HT2B/C.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: Mianserin (10 µM).

    • 96-well plates, filter mats (GF/C), scintillation fluid, and a microplate scintillation counter.

  • Methodology:

    • Compound Plating: Serially dilute the test compound in assay buffer to create a 10-point concentration curve (e.g., 10 µM to 0.1 nM).

    • Assay Preparation: To each well of a 96-well plate, add:

      • 25 µL of test compound dilution or control.

      • 25 µL of the appropriate radioligand (at a final concentration near its Kd).

      • 150 µL of cell membrane suspension.

    • Incubation: Incubate the plates at 37°C for 60 minutes to allow binding to reach equilibrium.

    • Harvesting: Rapidly filter the plate contents through a glass fiber filter mat using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.

    • Counting: Dry the filter mats, place them in scintillation vials with scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Binding_Assay_Workflow start Start: Prepare Reagents plate_compound 1. Plate Serial Dilutions of Test Compound start->plate_compound add_reagents 2. Add Radioligand & Cell Membranes plate_compound->add_reagents incubate 3. Incubate at 37°C (60 min) add_reagents->incubate harvest 4. Harvest via Rapid Filtration (Wash to remove unbound) incubate->harvest count 5. Scintillation Counting (Measure bound radioactivity) harvest->count analyze 6. Data Analysis (IC50 -> Ki calculation) count->analyze end End: Determine Affinity (Ki) analyze->end

Caption: Workflow for a radioligand receptor binding assay.
Protocol: Gq-Mediated Calcium Flux Functional Assay
  • Objective: To measure the functional potency (EC50) and efficacy (Emax) of a test compound by quantifying its ability to activate the Gq pathway.

  • Causality: The Gq pathway is the canonical signaling cascade for 5-HT2 receptors, and its activation is a direct measure of receptor agonism. This assay quantifies the physiological response downstream of ligand binding.

  • Methodology:

    • Cell Plating: Plate HEK293 cells expressing the target receptor in a 96-well, black-walled, clear-bottom plate and grow to ~90% confluency.

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C.

    • Compound Addition: Use an automated plate reader with an injection system (e.g., a FLIPR instrument) to add the test compound at various concentrations to the wells.

    • Measurement: Immediately measure the fluorescence intensity over time (typically for 2-3 minutes). An increase in fluorescence corresponds to an increase in intracellular calcium concentration.

    • Data Analysis: For each concentration, determine the peak fluorescence response. Plot the response against the log concentration of the compound and fit to a sigmoidal dose-response curve to determine the EC50 and Emax values. Emax is typically normalized to the maximum response produced by the endogenous ligand, 5-HT.

Off-Target Profile and Conclusion

A crucial component of drug development is ensuring a clean off-target profile. The most promising compounds from this series, such as 25N-NBI , have been screened against a wide panel of over 40 other GPCRs, ion channels, and transporters. These studies confirmed that the compound exhibits weak, micromolar affinity for all off-targets screened, underscoring its high degree of selectivity for the 5-HT2A receptor. [5] In conclusion, the 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine scaffold represents a highly promising platform for developing novel 5-HT2A receptor modulators. Through rational, structure-based design, it is possible to synthesize ligands with high potency and unprecedented selectivity for the 5-HT2A receptor over the 5-HT2B and 5-HT2C subtypes. The ability to fine-tune Gq signaling efficacy while minimizing other activities opens the door for developing safer, more targeted therapies for a range of neuropsychiatric disorders. Future work should focus on in vivo characterization and pharmacokinetic profiling to translate these potent and selective compounds into clinical candidates.

References

  • Kaplan, J. S., et al. (2022). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications.
  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). (n.d.). PMC.
  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives. (n.d.). Semantic Scholar.
  • Al-Azmi, F., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
  • Synthesis and reactivity of N-[3-amino-4-(benzoxazol-2-yl)pyrazol-5-yl]phenylamine. (2025). SAGE Publications.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC.
  • Moya, P. R., et al. (2007). Functional Selectivity of Hallucinogenic Phenethylamine and Phenylisopropylamine Derivatives at Human 5-Hydroxytryptamine (5-HT)2A and 5-HT2C Receptors. Journal of Pharmacology and Experimental Therapeutics.
  • Synthesis, Characterization and Biological Evaluation Of Some Novel 2-[(5-Aryl)-4,5-Dihydro-1H-Pyrazole-3-Yl]. (2014). International Journal of Pharmacy and Science Invention.
  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology.
  • Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (2023). Bentham Science.
  • Pottie, E., et al. (2020). Structure-Activity Relationships of Phenylalkylamines as Agonist Ligands for 5-HT 2A Receptors. ResearchGate.

Sources

A Comprehensive Technical Guide to the Physicochemical Characterization of 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine: Thermodynamic Properties and pKa Determination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its versatile biological activities.[1] 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine represents a key derivative, combining the aromatic pyrazole nucleus with a flexible ethylamine sidechain, making it a compound of significant interest for drug development. Its efficacy and behavior as a therapeutic agent are fundamentally governed by its physicochemical properties. This guide provides an in-depth framework for the determination and interpretation of its acid-base dissociation constants (pKa) and core thermodynamic properties. We will explore the causality behind experimental choices, present detailed, self-validating protocols for key analytical techniques, and discuss the critical implications of this data for predicting a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This document is intended for researchers, chemists, and drug development professionals seeking to establish a robust physicochemical foundation for pyrazole-based drug candidates.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole derivatives are integral to a wide array of clinically used drugs, demonstrating efficacy as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[2][3] The structure of 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine contains three key functional regions that dictate its physicochemical identity:

  • The Phenyl Group: A lipophilic moiety that influences solubility and can engage in π-stacking interactions with biological targets.

  • The Pyrazole Ring: An aromatic heterocycle with two adjacent nitrogen atoms. This ring is a weak base and can act as both a hydrogen bond donor and acceptor, a critical feature for receptor binding.[4]

  • The Ethylamine Sidechain: A primary aliphatic amine that is strongly basic and will be protonated at physiological pH. This group is crucial for aqueous solubility and forming ionic interactions.

A quantitative understanding of how these regions influence the molecule's ionization state (pKa) and thermodynamic stability is not merely academic; it is a prerequisite for rational drug design, enabling prediction of solubility, membrane permeability, and target engagement.

Acid-Base Equilibria: pKa Determination and Its Central Role

The pKa value defines the pH at which a functional group is 50% ionized. For a drug candidate, this parameter dictates its charge state in different biological compartments, which in turn controls its absorption, distribution, and target interaction. The target molecule possesses two primary ionizable centers: the basic ethylamine sidechain and the weakly basic pyrazole ring.

  • Ethylamine Group (pKa₂): Expected to have a pKa in the range of 9.5 - 10.5, typical for primary alkylamines. It will exist predominantly in its protonated, cationic form (R-NH₃⁺) at physiological pH (~7.4).

  • Pyrazole Ring (pKa₁): The pyridine-like nitrogen (N-2) is weakly basic, with a pKa generally around 2.5.[4][5] It will be largely uncharged at physiological pH. The pyrrole-like nitrogen (N-1) is exceptionally weakly acidic and not relevant under physiological conditions.

Table 1: Predicted pKa Values and Ionization Behavior
Ionizable CenterPredicted pKaSpecies at pH 7.4Primary Influence
Pyrazole N-2~2.5[4][5]NeutralReceptor H-bonding
Ethylamine (-NH₂)~10.0Cationic (R-NH₃⁺)Aqueous Solubility, Ionic Bonding
Experimental Protocol 1: Potentiometric Titration for pKa Determination

Potentiometric titration is the gold-standard method for pKa determination due to its high precision and accuracy. The method involves monitoring pH changes upon the incremental addition of a titrant (acid or base).

Causality: This method directly measures the proton activity (pH), providing a thermodynamic pKa value when performed under controlled conditions of temperature and ionic strength. It is robust and less susceptible to interferences from chromophores compared to spectrophotometric methods.

Step-by-Step Methodology:

  • Preparation of Analyte Solution: Accurately prepare a ~1-5 mM solution of 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine in a co-solvent system (e.g., 50:50 Methanol:Water) if aqueous solubility is limited. The use of a co-solvent will yield an apparent pKa (pₛKa), which is relevant for formulation studies.

  • Ionic Strength Adjustment: Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength, minimizing activity coefficient fluctuations.

  • Instrument Calibration: Calibrate a high-precision pH electrode and meter using at least three primary standard buffers (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25°C or 37°C).

  • Titration - Acidic Direction: Start the titration by adding standardized hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize. This will determine the pKa of the ethylamine group.

  • Titration - Basic Direction: In a separate experiment, titrate a fresh sample with standardized potassium hydroxide (e.g., 0.1 M KOH) to determine the pKa of the pyrazole ring, though this may require starting from a highly acidic solution to first protonate the ring.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Utilize specialized software (e.g., Hyperquad) to perform a non-linear least-squares refinement of the data for the highest accuracy.

Potentiometric_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Analyte Solution (1-5 mM) B Adjust Ionic Strength (0.15 M KCl) A->B C Calibrate pH Meter (3-point) B->C D Titrate with Standard Acid/Base C->D E Record pH vs. Volume D->E F Plot Titration Curve E->F G Identify Half-Equivalence Points F->G H Refine pKa via Non-Linear Regression G->H DSC_Workflow A Weigh Sample (2-5 mg) into DSC Pan C Place Pans in DSC Cell & Purge with N₂ A->C B Prepare Empty Reference Pan B->C D Set Thermal Program (e.g., Ramp 10°C/min) C->D E Record Heat Flow vs. Temperature D->E F Analyze Thermogram: Identify Tₘ, ΔHfus, & Decomposition E->F

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Thermodynamics of Ionization

While Isothermal Titration Calorimetry (ITC) is famously used for binding studies, it can also be employed to determine the thermodynamic parameters of protonation by titrating the compound with a strong acid or base. This experiment yields the enthalpy of ionization (ΔHion), from which the entropy of ionization (ΔSion) can be calculated, providing a complete thermodynamic profile of the acid-base reaction.

Table 2: Summary of Key Thermodynamic and Physicochemical Parameters
ParameterSymbolMethod of DeterminationSignificance in Drug Development
Melting PointTₘDSCSolid-state stability, purity indicator
Enthalpy of FusionΔHfusDSCCrystal lattice energy, relates to solubility
Decomposition Temp.TdDSC / TGADefines thermal stability limits
Enthalpy of IonizationΔHionITCTemperature dependence of pKa (van't Hoff)
Gibbs Free Energy of SolvationΔGsolvSolubility StudiesDefines equilibrium solubility

The Role of Computational Chemistry

In modern drug discovery, in silico methods are indispensable for predicting physicochemical properties before synthesis, allowing for the early prioritization of candidates. [6] Rationale: Computational models, particularly those based on quantum mechanics (e.g., Density Functional Theory, DFT), can provide highly accurate predictions of pKa and thermodynamic parameters. [7][6]These predictions guide experimental design and help interpret complex results. For instance, a predicted pKa of 2.50 has been reported for the structurally related 2-(4-bromo-phenyl)-5-phenyl-2H-pyrazol-3-ylamine, corroborating the expected value for our target compound. [8]

In_Silico_Workflow cluster_comp Computational Prediction cluster_exp Experimental Validation A Build 3D Molecular Structure B Quantum Mechanics Calculation (e.g., DFT) A->B C Predict Properties: pKa, ΔH, LogP B->C E Perform DSC, Titration, etc. C->E Guides Experiment D Synthesize Compound D->E F Measure Properties E->F F->B Refines Model

Caption: Synergy between in silico prediction and experimental validation.

Conclusion: An Integrated Physicochemical Profile

The successful development of 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine, or any drug candidate, hinges on a deep and early understanding of its fundamental physicochemical properties. The pKa values and thermodynamic data derived from the robust experimental protocols outlined in this guide—potentiometric titration and Differential Scanning Calorimetry—form the basis for predicting its behavior in a biological system. This knowledge empowers researchers to optimize formulations for desired solubility, anticipate potential stability issues, and build accurate models for ADME and drug-receptor interactions, ultimately accelerating the journey from a promising molecule to a viable therapeutic agent.

References

  • Palagummi, V. S. M., et al. (2020). Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. Indian Journal of Pharmaceutical Education and Research, 54(3s), s481-s495.

  • Sigma-Aldrich. (n.d.). 2-Methyl-5-phenyl-2H-pyrazol-3-ylamine. Retrieved from

  • Li, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 7(1), 146.

  • PharmaBlock. (n.d.). Pyrazoles in Drug Discovery. Retrieved from

  • Leonties, A. R., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8206.

  • Kharl, K., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Future Medicine and Health Research, 3(10).

  • ChemicalBook. (n.d.). 2-(4-BROMO-PHENYL)-5-PHENYL-2H-PYRAZOL-3-YLAMINE. Retrieved from

  • Pawar, S. S., et al. (2022). Synthesis, Characterization and Antihelminthic Activity of Some Pyrazole Derivative. International Journal of Pharmaceutical Research and Applications, 7(5), 104-111.

  • Narkhede, S. S., et al. (2012). Synthesis, Characteristics and Physico-chemical Study of Some Dichloro Pyrazoles. Rasayan Journal of Chemistry, 5(2), 213-219.

  • ResearchGate. (n.d.). Mean pKa values for compounds I(2.0 x 10W M) and II (2.0 x M) and the A,.... Retrieved from

  • Jana, S. B. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical and Life Sciences, 10(4), 114-123.

  • Sharma, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8719.

  • Bushmelev, A. S., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. International Journal of Molecular Sciences, 23(16), 9140.

  • Ma, M., et al. (2022). Thermodynamic properties, decomposition kinetics of 2-(5-amino-2H-tetrazol-1-yl)-4-amine-3,5-dinitropyridine. Journal of Molecular Modeling, 28(4), 79.

  • Pukach, L. V., et al. (2021). THERMODYNAMIC PROPERTIES OF 2-METHYL-5-PHENYLFURAN-3-CARBOXYLIC ACID. Chemistry, Technology and Application of Substances, 4(2).

Sources

Methodological & Application

Application Note: Optimization of 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine Dosage for Maximal Gastric Acid Secretion

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the protocol for utilizing 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine (Betazole) to assess gastric secretory capacity. Unlike histamine, which stimulates both H1 and H2 receptors necessitating concomitant H1-blockade to prevent systemic toxicity, this pyrazole analogue exhibits high specificity for the H2 receptor.

The primary objective of this protocol is to determine Maximal Acid Output (MAO) and Peak Acid Output (PAO) . These metrics represent the functional mass of parietal cells and are critical in researching hypersecretory states (e.g., Zollinger-Ellison syndrome) or hyposecretory conditions (e.g., atrophic gastritis).

Pharmacodynamics & Mechanism of Action

Molecular Mechanism

2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine acts as a selective agonist at the histamine H2 receptor on the basolateral membrane of the gastric parietal cell.

  • Binding: The ligand binds to the H2 receptor (G-protein coupled).

  • Transduction: Activation of the

    
     alpha subunit stimulates Adenylate Cyclase (AC).
    
  • Signaling: ATP is converted to cyclic AMP (cAMP).

  • Effect: cAMP activates Protein Kinase A (PKA), which phosphorylates proteins involved in the trafficking of the

    
    -ATPase (Proton Pump) to the apical membrane, resulting in acid secretion.
    
Signaling Pathway Diagram

G Ligand 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine Receptor H2 Receptor (Parietal Cell) Ligand->Receptor Agonism Gs Gs Protein Receptor->Gs Activates AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP ATP -> cAMP PKA Protein Kinase A cAMP->PKA Activates Pump H+/K+ ATPase (Proton Pump) PKA->Pump Phosphorylation/Translocation Acid H+ Secretion (Lumen) Pump->Acid Efflux

Figure 1: Signal transduction pathway of Betazole-induced gastric acid secretion.

Dosage Optimization Strategy

To calculate Maximal Acid Output, the dosage must be supramaximal—sufficient to saturate all available H2 receptors such that the limiting factor is the parietal cell mass, not the drug concentration.

The Optimal Dose: 1.5 mg/kg

Historical dose-response studies indicate that a dose of 1.5 mg/kg body weight (administered subcutaneously or intramuscularly) produces an acid secretory response equivalent to the "augmented histamine test" (0.04 mg/kg histamine acid phosphate) but with significantly reduced systemic side effects.

  • Sub-optimal Dose (< 1.0 mg/kg): Fails to recruit the entire parietal cell population, resulting in false-negative hyposecretion data.

  • Optimal Dose (1.5 mg/kg): Reaches the plateau of the dose-response curve for >95% of subjects.

  • Supramaximal/High Dose (2.0 mg/kg): Occasionally used in highly resistant cases, but increases the risk of hypotension and flushing without significantly increasing acid yield in typical subjects.

Safety Considerations

Although H2-selective, high doses can cause minor H1-crossover effects (flushing, headache).

  • Contraindications: Severe asthma, history of allergic reactions to pyrazoles.

  • Antagonist Co-administration: Unlike histamine testing, H1 antagonists (e.g., diphenhydramine) are NOT routinely required but may be kept on standby.

Experimental Protocol

Prerequisites:

  • Subject fasted for 12 hours (overnight).

  • H2 blockers/PPIs withheld for >48 hours prior to testing.

  • Nasogastric (NG) tube (16-18 Fr) placed in the dependent portion of the stomach (fluoroscopic verification recommended).

Workflow Diagram

Workflow Start Start: Fasting State (12h) Basal Basal Collection (BAO) 4 x 15 min samples Start->Basal Inject Injection: 1.5 mg/kg 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine (SC or IM) Basal->Inject PostStim Stimulated Collection 8 x 15 min samples (2 hours) Inject->PostStim Titration Titration 0.1N NaOH to pH 7.0 PostStim->Titration Calc Calculate MAO & PAO Titration->Calc

Figure 2: Experimental timeline for the Betazole stimulation test.

Step-by-Step Procedure
  • Residual Clearance: Aspirate and discard all fasting gastric contents to empty the stomach.

  • Basal Collection (BAO Phase):

    • Collect gastric juice continuously via manual syringe aspiration or low intermittent suction.

    • Segregate samples into four 15-minute aliquots (Time: -60 to 0 min).

  • Stimulation:

    • Administer 1.5 mg/kg of 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine via intramuscular (deltoid) or subcutaneous injection.

  • Stimulated Collection (MAO Phase):

    • Continue aspiration immediately post-injection.

    • Segregate samples into eight 15-minute aliquots (Time: 0 to +120 min).

    • Note: Betazole has a slower onset than histamine; peak secretion typically occurs between 60–90 minutes.

  • Sample Processing:

    • Measure volume (mL) of each aliquot.

    • Centrifuge to remove mucus/debris if necessary.

    • Titrate a 5-10 mL aliquot of each sample with 0.1N NaOH to a pH endpoint of 7.0 using a calibrated pH meter.

Data Analysis & Calculations

Calculation Formulas

Acid output is expressed in milliequivalents (mEq) or millimoles (mmol) per hour.[1][2]



Where Acidity (mEq/L) is derived from the titration:



Key Metrics
MetricDefinitionCalculation MethodNormal Range (Adult Male)
BAO Basal Acid OutputSum of 4 basal 15-min periods (mmol/hr).[3]0 – 5 mmol/hr
MAO Maximal Acid OutputSum of the four consecutive 15-min periods showing the highest response after stimulation.[2]6 – 40 mmol/hr
PAO Peak Acid OutputSum of the two highest consecutive 15-min periods

2.
12 – 50 mmol/hr
Sample Data Table

Example of a typical response profile for a 70kg subject (105 mg dose).

Time (min)PhaseVolume (mL)Acidity (mEq/L)Acid Output (mmol)Notes
-15 to 0Basal20250.50
0 Injection - - - 1.5 mg/kg Administered
0 to 15Stim25401.00Onset
15 to 30Stim45803.60
30 to 45Stim601006.00Start MAO Window
45 to 60Stim651107.15Peak 1 (PAO)
60 to 75Stim701158.05Peak 2 (PAO)
75 to 90Stim551055.77End MAO Window
  • MAO Calculation:

    
     mmol/hr.
    
  • PAO Calculation:

    
     mmol/hr.
    

Interpretation & Troubleshooting

  • BAO/MAO Ratio:

    • Normal: < 0.20 (20%)

    • Gastrinoma (Zollinger-Ellison): Often > 0.60 (60%)

  • Incomplete Collection: The most common source of error is tube blockage. If volume drops suddenly to <10mL in a period, flush with 10mL air (do not use water).

  • Achlorhydria: Defined as pH failing to drop below 6.0 after maximal stimulation.[2]

References

  • PubChem. (n.d.). Betazole (Compound).[4][2][5][6][7] National Library of Medicine. Retrieved October 24, 2023, from [Link]

  • Konturek, S. J. (2003). Gastric Analysis with Fractional Test Meals... Journal of Physiology and Pharmacology.[8] Retrieved October 24, 2023, from [Link]

  • Isenberg, J. I., et al. (1968). Increased sensitivity to stimulation of acid secretion by betazole in duodenal ulcer patients. Gastroenterology.[3][6][9] Retrieved October 24, 2023, from [Link]

  • Ward, S., et al. (1963). Comparison of Histalog and Histamine as Gastric Stimulants. The British Medical Journal. Retrieved October 24, 2023, from [Link]

Sources

Application Note and Protocol: Solvent Selection for the Dissolution of 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide and a systematic protocol for selecting an appropriate solvent system for 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine dihydrochloride. Due to the compound's structure as an amine hydrochloride salt, its solubility is governed by its ionic nature and the polarity of the solvent. This guide moves beyond a simple list of solvents, offering a detailed experimental workflow for researchers to empirically determine the optimal dissolution conditions for their specific application, whether for in vitro assays, analytical studies, or synthetic chemistry. We will explore the theoretical underpinnings of its solubility, outline a step-by-step screening protocol, discuss methods for enhancing solubility, and provide recommendations for stock solution preparation and storage.

Introduction and Physicochemical Rationale

2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine dihydrochloride is a heterocyclic compound featuring a pyrazole core, a phenyl substituent, and an ethylamine side chain. The critical feature influencing its solubility is that it is supplied as a dihydrochloride salt. This means both nitrogen atoms of the ethylamine side chain and potentially one of the pyrazole nitrogens are protonated, rendering the molecule highly polar and ionic.

The solubility of such a salt is primarily dictated by the following principles:

  • Ionic Nature: As a salt, it is expected to be most soluble in polar protic solvents, such as water or alcohols, which can effectively solvate both the chloride anions and the protonated amine cations. Amine salts are generally soluble in aqueous solutions[1].

  • pH Influence: Dissolving the compound in neutral water will result in an acidic solution. The pH of the solution can significantly impact the solubility of ionizable pyrazole derivatives[2]. Adjusting the pH further may alter solubility, but care must be taken to avoid converting the salt to its less soluble free-base form by adding a base[1][3].

  • Structural Contributions: While the hydrochloride salt form dominates, the phenyl and pyrazole groups introduce non-polar characteristics. This may allow for solubility in polar aprotic solvents like DMSO or DMF, which are excellent at dissolving a wide range of organic molecules. However, pyrazole derivatives themselves can sometimes exhibit poor solubility[2][4].

This guide provides a logical workflow to navigate these factors and identify a reliable solvent system.

Safety and Handling Precautions

Before beginning any experimental work, consult the material safety data sheet (MSDS) for 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine dihydrochloride and all solvents used.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves[5][6].

  • Engineering Controls: Handle the solid compound and prepare solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors[6].

  • General Hazards: Many pyrazole derivatives are classified as harmful if swallowed and can cause skin and serious eye irritation[5][6][7]. Avoid contact with skin and eyes.

Systematic Solvent Selection: A Validating Workflow

The following protocol is designed as a self-validating system to identify the most effective solvent with minimal compound waste. The process begins with a broad qualitative screening, followed by a more quantitative assessment and optimization.

Workflow Overview

The diagram below illustrates the decision-making process for systematic solvent selection.

Solvent_Selection_Workflow start Start: Weigh Compound (e.g., 1-2 mg) screen Phase 1: Qualitative Screening (Add 100 µL solvent) start->screen water Water / Aqueous Buffer (e.g., PBS) screen->water dmso DMSO screen->dmso alcohols Ethanol / Methanol screen->alcohols observe Observe Solubility at RT (Vortex, check clarity) water->observe dmso->observe alcohols->observe soluble Decision: Is it Soluble? observe->soluble quant Phase 2: Quantitative Assessment Determine max solubility (mg/mL) soluble->quant  Yes optimize Optimization (If needed) - Sonication - Gentle Warming (37°C) - Co-solvents soluble->optimize  No / Poorly stock Prepare Stock Solution & Test Stability quant->stock optimize->quant If successful reassess Re-assess Solvent Choice Try co-solvents or alternative solvents optimize->reassess reassess->screen

Caption: Workflow for solvent selection and optimization.

Experimental Protocol

Materials:

  • 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine dihydrochloride

  • Microcentrifuge tubes or small glass vials

  • Vortex mixer

  • Pipettes

  • Analytical balance

  • Candidate Solvents:

    • Polar Protic: Deionized Water, Phosphate-Buffered Saline (PBS, pH 7.4), Ethanol (EtOH), Methanol (MeOH)

    • Polar Aprotic: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

Protocol Steps:

  • Preparation: Accurately weigh 1-2 mg of the compound into several separate, labeled microcentrifuge tubes.

  • Initial Solvent Addition (Qualitative Screen):

    • To each tube, add 100 µL of a different candidate solvent (Water, PBS, DMSO, EtOH). This creates an initial target concentration of 10-20 mg/mL.

    • Cap the tubes securely.

  • Agitation: Vortex each tube vigorously for 30-60 seconds at room temperature.

  • Initial Observation:

    • Visually inspect each solution against a dark background.

    • Record observations:

      • Freely Soluble: The solution is completely clear with no visible particles.

      • Sparingly Soluble: The solution is hazy, or a significant amount of solid remains.

      • Insoluble: The vast majority of the solid has not dissolved.

  • Enhancement Techniques (for sparingly soluble/insoluble samples):

    • Sonication: Place the tubes in a bath sonicator for 5-10 minutes.

    • Gentle Warming: Place the tubes in a heat block or water bath at 37-40°C for 10-15 minutes. Caution: Be mindful of potential compound degradation at elevated temperatures[2].

    • After each step, vortex again and re-observe.

  • Quantitative Assessment (for promising solvents):

    • Take a tube where the compound was freely soluble. Incrementally add small, pre-weighed portions of the compound (e.g., 1 mg at a time), vortexing thoroughly after each addition until saturation is reached (i.e., solid material no longer dissolves).

    • Calculate the approximate maximum solubility in mg/mL.

  • Co-Solvent Systems: If solubility is poor in a single solvent but required for an application (e.g., aqueous buffer for a biological assay), a co-solvent system can be effective[2]. A common strategy is to first dissolve the compound at a high concentration in DMSO and then perform a serial dilution into the final aqueous buffer. Observe carefully for any precipitation upon dilution.

Data Summary and Interpretation

Log all observations in a structured table to facilitate comparison and decision-making.

Solvent SystemTarget Conc. (mg/mL)Observation at RTObservation after Sonication/WarmingEstimated Solubility (mg/mL)Notes
Deionized Water10Sparingly SolubleSoluble~15Solution is acidic.
PBS (pH 7.4)10Sparingly SolubleSoluble~12Check for precipitation over time.
DMSO10Freely SolubleN/A>50Ideal for high-concentration stock.
Ethanol10Sparingly SolubleSoluble with warming~10May evaporate quickly.
Methanol10SolubleN/A~25Useful for analytical prep.
DMF10Freely SolubleN/A>40Alternative to DMSO.

This table contains example data and should be populated with your experimental results.

Based on this hypothetical data, DMSO is the superior solvent for creating a high-concentration primary stock solution. For applications requiring an aqueous buffer, preparing a stock in water or methanol followed by dilution, or creating a concentrated DMSO stock and diluting it into the final buffer, would be viable strategies.

Preparing and Storing Stock Solutions

Protocol for a 50 mg/mL Stock in DMSO:

  • Weigh 10 mg of 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine dihydrochloride into a suitable vial.

  • Add 200 µL of high-purity, anhydrous DMSO.

  • Cap the vial and vortex until the solid is completely dissolved. Gentle warming or sonication may be applied if needed.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials. Before use, thaw completely and vortex to ensure homogeneity.

Stability Considerations:

  • Always perform a visual check for precipitation before using a thawed stock solution.

  • For critical applications, the stability of the compound in the chosen solvent system over time and through freeze-thaw cycles should be empirically validated.

Troubleshooting

  • Precipitation in Aqueous Buffer: If a DMSO stock precipitates when diluted into a buffer, try lowering the stock concentration, reducing the final concentration in the assay, or adding a small percentage of a co-solvent like ethanol or propylene glycol to the final buffer[2].

  • Compound Won't Dissolve: If solubility is poor in all tested solvents, it may be necessary to use more advanced formulation techniques, such as creating a salt of a different acid or using cyclodextrins, though this is beyond the scope of simple dissolution.

  • pH Issues: Remember that dissolving the dihydrochloride salt in unbuffered water will create an acidic environment. If your experiment is pH-sensitive, use a suitable buffer system.

References

  • BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis. BenchChem Tech Support.
  • Solubility of Things. (n.d.). Pyrazole - Solubility of Things.
  • IJCRT.org. (2025). A Review On Pyrazole An Its Derivative.
  • University of Alberta. (n.d.). Isolation (Recovery) of amines. UAlberta Chemistry Course Notes.
  • ResearchGate. (n.d.).
  • IJNRD.org. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development.
  • Generic Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone. (n.d.).
  • MilliporeSigma. (2026).
  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem.
  • TCI Chemicals. (2024). Safety Data Sheet - 5-Amino-3-methyl-1-phenylpyrazole.
  • Pfaltz & Bauer. (n.d.). Safety Data Sheet - 1-Phenyl-3-carbethoxy-5-pyrazolone.
  • ResearchGate. (2015).

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine. This molecule, featuring a robust pyrazole core coupled with a phenylethylamine side chain, is of significant interest to researchers in drug development and neuroscience. Its structural motifs are common in biologically active compounds.[1][2] However, the primary amine and aromatic systems present inherent stability challenges in aqueous media, which can compromise experimental reproducibility and the integrity of research data. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you maintain the stability and purity of your compound in solution.

Section 1: Understanding the Stability Profile of 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine

This section addresses the fundamental chemical vulnerabilities of the molecule. Understanding these principles is the first step toward preventing degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine in an aqueous solution?

A: The molecule's structure contains two main points of vulnerability in an aqueous environment: the ethylamine side chain and the aromatic pyrazole ring system. The primary degradation pathways are oxidation , photodegradation , and degradation catalyzed by pH extremes .[3]

  • Oxidation: The primary amine of the ethylamine group is susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or peroxides that may be present in excipients.[3][4][5] The pyrazole ring itself is generally stable to mild oxidation, but the molecule as a whole can be sensitive.[6][7]

  • Photodegradation: Aromatic heterocyclic systems, such as pyrazole, are known to absorb UV radiation. This absorption can lead to photochemical reactions, including ring opening or the formation of radical species that accelerate degradation.[8][9]

  • pH-Mediated Instability: While the core structure is not prone to rapid hydrolysis like an ester, extreme pH conditions (highly acidic or alkaline) can catalyze degradation reactions and should be avoided during long-term storage.[10][11]

Q2: How does pH affect the stability and solubility of the compound?

A: The ethylamine side chain is basic and will be protonated in acidic to neutral solutions, forming a water-soluble ammonium salt.[12][13] This is generally the desired state for aqueous formulations.

  • Solubility: In acidic to neutral pH (typically < 8), the compound exists as its protonated, more soluble form. As the pH becomes more alkaline, the free base form dominates, which may have lower aqueous solubility.[14]

  • Stability: While protonation is good for solubility, highly acidic (e.g., pH < 2) or highly alkaline (e.g., pH > 10) conditions should be avoided for long-term storage as they can act as catalysts for hydrolytic or other degradative reactions.[15] The optimal pH for stability is typically in the weakly acidic to neutral range (pH 4-7), but this must be experimentally verified.

Q3: My protocol involves dissolving the compound in water. What specific risks should I be aware of?

A: When preparing simple aqueous solutions, the two biggest immediate risks are oxidation and photodegradation.

  • Dissolved Oxygen: Standard laboratory water is saturated with dissolved oxygen, which is a primary driver of oxidation for amine-containing compounds.[4][16]

  • Trace Metal Ions: Purified water can still contain trace amounts of metal ions (e.g., Fe³⁺, Cu²⁺) that can catalytically accelerate oxidative degradation.[17]

  • Light Exposure: Standard laboratory lighting emits a broad spectrum of light, including UV wavelengths that can initiate photodegradation.

Section 2: Troubleshooting Guide for Common Stability Issues

This section provides a problem-and-solution framework for issues you may encounter during your experiments.

Problem 1: Rapid Loss of Compound in Freshly Prepared Solution

Scenario: You've dissolved your compound in high-purity water and stored it at 4°C, but HPLC analysis shows a significant decrease in the parent peak and the appearance of new, unidentified peaks within 24-48 hours.

Primary Suspect: Oxidative Degradation. This is the most common and rapid degradation pathway in non-optimized aqueous solutions.

Troubleshooting & Solution Protocol
  • Deoxygenate Your Solvent: Before dissolving your compound, sparge the water or buffer with an inert gas (high-purity nitrogen or argon) for at least 15-20 minutes. This displaces dissolved oxygen.

  • Incorporate a Chelating Agent: Add a small amount of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a concentration of 0.01-0.1% to sequester trace metal ions that catalyze oxidation.[17]

  • Consider an Antioxidant: For long-term storage or sensitive applications, include an antioxidant. Common choices include ascorbic acid (0.01-0.1%) or thiourea. Note that you must ensure the antioxidant does not interfere with your downstream assays.

  • Work in an Inert Atmosphere: After preparing the solution, blanket the headspace of the vial with nitrogen or argon before sealing.

dot

Caption: Troubleshooting workflow for oxidative degradation.

Problem 2: Poor Reproducibility Between Experiments

Scenario: You run an experiment on Monday with a freshly prepared solution and get one result. When you repeat the experiment on Wednesday using the same stock solution, your results are significantly different (e.g., lower potency, different kinetics).

Primary Suspect: Photodegradation. Inconsistent exposure to ambient light can lead to varying levels of degradation, causing poor reproducibility.

Troubleshooting & Solution Protocol
  • Use Protective Glassware: Always prepare and store solutions in amber glass vials or tubes to block UV light.

  • Minimize Light Exposure: When working with the solution on the bench, wrap the container in aluminum foil. If possible, perform critical steps under low-light conditions.

  • Adopt a Light-Protected Workflow: Ensure that all stages where the solution is handled, from preparation to use in an assay (e.g., in a plate reader), are protected from direct light.

dot

G cluster_0 Preparation cluster_1 Storage cluster_2 Experiment prep1 Weigh Compound prep2 Dissolve in Amber Vial prep1->prep2 store1 Wrap in Foil prep2->store1 Transfer store2 Store at 4°C, Dark store1->store2 exp1 Aliquot Under Low Light store2->exp1 Retrieve exp2 Use in Assay exp1->exp2

Caption: Recommended light-protected experimental workflow.

Problem 3: Appearance of Degradants After pH Adjustment or Buffering

Scenario: Your stock solution in water is stable. However, when you dilute it into a specific buffer for your assay, new peaks appear in your chromatogram.

Primary Suspect: pH-Mediated Degradation or Buffer Excipient Incompatibility. The pH of the buffer may be outside the compound's stable range, or a component of the buffer system could be reacting with your compound.

Troubleshooting & Solution Protocol
  • Conduct a pH Stability Screen: Prepare small aliquots of your compound in a series of buffers covering a range of pH values (e.g., pH 3 to 9). Analyze the stability at set time points (e.g., 0, 4, 8, 24 hours) by HPLC to identify the optimal pH range.

  • Evaluate Buffer Components: Be aware that some buffer components can be problematic. For example, phosphate buffers can sometimes precipitate compounds, and buffers containing aldehydes or ketones (less common) could react with the primary amine.

  • Choose an Inert Buffer System: Once the optimal pH is known, select a simple, non-reactive buffer system such as citrate (for acidic pH) or HEPES (for neutral pH).

Table 1: Example pH Stability Profile

Data below is illustrative and should be determined experimentally.

Buffer pH% Parent Compound Remaining (24h @ RT)Observations
3.0 (Citrate)98.5%Stable
5.0 (Acetate)99.2%Most Stable
7.4 (HEPES)97.1%Minor degradation
9.0 (Tris)85.4%Significant degradation

Section 3: Analytical Workflow for Stability Assessment

A validated, stability-indicating analytical method is crucial for accurately assessing degradation. A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the standard approach.[18][19][20]

Recommended Protocol: Stability-Indicating RP-HPLC Method
  • Instrumentation: HPLC system with a PDA or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes. This will elute the polar parent compound first and then any less polar degradants.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at a UV wavelength where the compound has maximum absorbance (to be determined by UV scan, likely around 254 nm).

  • Validation: The method should be validated according to ICH Q2(R1) guidelines to ensure it can separate the parent peak from all potential degradation products generated during forced degradation studies.[18]

Forced Degradation Study Workflow

To proactively identify potential degradants, a forced degradation study is essential.[11][17] This involves subjecting the compound to harsh conditions to accelerate its breakdown.

dot

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1M HCl, 60°C) Analysis Analyze All Samples by Stability-Indicating HPLC Acid->Analysis Base Base Hydrolysis (0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidation (3% H2O2, RT) Oxidation->Analysis Thermal Thermal (80°C, Dry Heat) Thermal->Analysis Photo Photolytic (ICH Light Box) Photo->Analysis Start Prepare Solutions of 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Identification Characterize Degradants (LC-MS, NMR) Analysis->Identification

Caption: Workflow for a comprehensive forced degradation study.

Section 4: General Storage and Handling Recommendations

Summary Table: Recommended Storage Conditions
ParameterStock Solution (Organic Solvent)Aqueous Solution (Working)
Solvent DMSO or Ethanol (High Grade)Weakly acidic buffer (pH 4-6)
Temperature -20°C or -80°C2-8°C (short-term), -80°C (long-term)
Atmosphere Air (sealed)Inert (Nitrogen or Argon headspace)
Light Protect from light (Amber vial)Protect from light (Amber vial/foil)
Additives None0.05% EDTA recommended
Final FAQs

Q4: What is the best solvent for a long-term stock solution? A: For a concentrated stock solution intended for long-term storage, use a non-aqueous, inert organic solvent like anhydrous DMSO or ethanol. Prepare small aliquots to avoid repeated freeze-thaw cycles and store at -80°C.

Q5: How can I identify the chemical structures of the degradation products? A: The most powerful technique for identifying unknown degradants is Liquid Chromatography-Mass Spectrometry (LC-MS).[11] This method separates the components like HPLC but also provides the mass-to-charge ratio of each peak, allowing for the determination of molecular weights and fragmentation patterns to elucidate the structures.

Q6: Are there any specific buffer salts or excipients I should avoid? A: Avoid buffers with reactive carbonyl groups. Also, be cautious with excipients that may contain peroxide impurities (e.g., some grades of polysorbates), as these can accelerate oxidative degradation.[3] Always use high-purity, compendial-grade reagents for formulation.

References
  • [21] Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (2021). MDPI. Available at:

  • [22] Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Available at:

  • [4] Stability of Structurally Varied Aqueous Amines for CO2 Capture. (2021). ACS Publications. Available at:

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (N/A). PMC. Available at:

  • [16] Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022). ACS Publications. Available at:

  • [23] Stabilization of Imines and Hemiaminals in Water by an Endo-Functionalized Container Molecule. (2022). PubMed. Available at:

  • [6] Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (N/A). Slideshare. Available at:

  • [8] Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. (2024). PMC. Available at:

  • [7] A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD.org. Available at:

  • [5] (PDF) Stability of Structurally Varied Aqueous Amines for CO2 Capture. (2021). ResearchGate. Available at:

  • The Effect of Pyrazolyl Substituents on the Photophysical and Photochemical Properties of Pyrazine Derivatives. (2018). PubMed. Available at:

  • [12] CHAPTER 21: AMINES. (N/A). University of Calgary. Available at:

  • [1] A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. Available at:

  • [9] Exploring the mechanisms of H atom loss in simple azoles: Ultraviolet photolysis of pyrazole and triazole. (2010). AIP Publishing. Available at:

  • [2] Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. (2022). Biomolecules & Therapeutics. Available at:

  • [14] dealing with poor solubility of pyrazole derivatives during synthesis. (N/A). Benchchem. Available at:

  • [11] Forced Degradation Studies. (2016). MedCrave online. Available at:

  • Force Degradation for Pharmaceuticals: A Review. (N/A). IJSDR. Available at:

  • [3] Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Drug Discovery and Development. Available at:

  • [13] Phenethylamine hydrochloride. (N/A). Solubility of Things. Available at:

  • [17] Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Available at:

  • [18] A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (2024). R Discovery. Available at:

  • [15] Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry. Available at:

  • [19] A Comparative Guide to Analytical Method Validation for Diphenyl-1H-pyrazole-4,5-diamine. (N/A). Benchchem. Available at:

  • [20] Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (N/A). PMC. Available at:

Sources

Technical Support Center: Optimizing the Synthesis of Pyrazole Ethylamines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of pyrazole ethylamines, a critical scaffold in medicinal chemistry. As Senior Application Scientists, we understand the nuances of synthetic organic chemistry and have designed this resource to address common challenges, streamline your workflow, and improve your experimental outcomes.

I. Overview of Pyrazole Ethylamine Synthesis

The construction of the pyrazole core typically involves the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[1][2] The subsequent elaboration to the ethylamine side chain can be achieved through various synthetic routes. Understanding the mechanism and potential pitfalls of each step is crucial for successful synthesis.

A common and versatile method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the reaction of a β-diketone with a hydrazine.[3] One of the primary challenges in this synthesis, when using an unsymmetrical 1,3-diketone, is controlling the regioselectivity of the final product.[3]

Core Reaction Scheme: Knorr Pyrazole Synthesis

G 1,3-Diketone 1,3-Diketone Hydrazone Intermediate Hydrazone Intermediate 1,3-Diketone->Hydrazone Intermediate + Hydrazine Hydroxylpyrazolidine Hydroxylpyrazolidine Hydrazone Intermediate->Hydroxylpyrazolidine Cyclization Pyrazole Pyrazole Hydroxylpyrazolidine->Pyrazole Dehydration

Caption: Generalized workflow for the Knorr pyrazole synthesis.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of pyrazole ethylamines in a question-and-answer format.

Question 1: Why is my yield of the pyrazole core consistently low?

Answer: Low yields in pyrazole synthesis can stem from several factors, from the quality of starting materials to suboptimal reaction conditions.

  • Purity of 1,3-Dicarbonyl Compound: The stability of the β-dicarbonyl starting material is critical. These compounds can undergo self-condensation or exist in equilibrium with their enol form, affecting reactivity. Ensure the purity of your diketone using techniques like NMR or GC-MS before starting the reaction.

  • Hydrazine Salt vs. Free Base: If you are using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the in-situ generation of the free base is necessary. Adding a mild base like sodium acetate can neutralize the HCl and facilitate the reaction.[4]

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol or acetic acid are commonly used and can facilitate the dehydration step.[1][4] In some cases, aprotic solvents like DMF or DMSO may be beneficial, particularly for less reactive substrates.[5]

  • Temperature and Reaction Time: While many pyrazole syntheses proceed at room temperature, some may require heating to drive the dehydration of the intermediate.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.

  • Side Reactions: The formation of regioisomers is a common issue with unsymmetrical diketones.[3] The regioselectivity can be influenced by the steric and electronic properties of the substituents on both the diketone and the hydrazine, as well as the reaction pH.[3] Careful analysis of the product mixture by NMR is essential to identify and quantify the different isomers.

Question 2: I'm observing multiple spots on my TLC, and purification by column chromatography is difficult. What are my options?

Answer: The presence of multiple spots on a TLC plate indicates a mixture of products, which could include regioisomers, unreacted starting materials, or byproducts.[6] Purification of pyrazoles, which are often basic, can be challenging on standard silica gel.

  • TLC System Optimization: Experiment with different solvent systems for your TLC analysis to achieve better separation of the spots. This will also help in developing an effective solvent system for column chromatography. A good starting point is a mixture of hexane and ethyl acetate.[6]

  • Deactivating Silica Gel: The acidic nature of silica gel can lead to streaking or irreversible adsorption of basic pyrazole compounds. To mitigate this, you can deactivate the silica gel by adding a small amount of a tertiary amine, like triethylamine, to the eluent.[7]

  • Alternative Stationary Phases: Consider using neutral or basic alumina as the stationary phase for your column chromatography if your compound is particularly sensitive to acidic conditions.[7]

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purifying solid pyrazole products.[6][7] Common solvents to try include ethanol, methanol, or a mixture of ethanol and water.[7]

  • Acid-Base Extraction: The basic nature of the pyrazole ring can be exploited for purification. By treating the crude product with an acid (like HCl), you can form a water-soluble salt.[8] This allows for washing with an organic solvent to remove non-basic impurities. Subsequent neutralization with a base will regenerate the purified pyrazole, which can then be extracted into an organic solvent.

Question 3: My final pyrazole ethylamine product is a persistent oil and won't crystallize. How can I purify it?

Answer: Obtaining an oily product can be frustrating, but there are several techniques to induce crystallization or purify the oil.

  • High-Vacuum Drying: Ensure all residual solvent has been removed by drying the oil under high vacuum, possibly with gentle heating if the compound is thermally stable.[6]

  • Salt Formation: Convert the oily pyrazole ethylamine into a salt by treating it with an acid such as HCl or H₂SO₄. Salts are often crystalline solids that can be purified by recrystallization. The pure amine can then be recovered by neutralization.

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can sometimes wash away impurities that are inhibiting crystallization and provide seed crystals.

  • Chromatography: If all else fails, careful column chromatography, as described in the previous question, remains a viable purification method for oily products.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing the pyrazole ring?

A1: The most prevalent method involves the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent like an α,β-unsaturated ketone or a β-ketoester) with a hydrazine derivative.[1][9][10]

Q2: How can I control the regioselectivity in the synthesis of pyrazoles from unsymmetrical 1,3-diketones?

A2: Controlling regioselectivity is a significant challenge. The outcome is influenced by a combination of steric and electronic factors of the substituents on both the diketone and the hydrazine, as well as the reaction conditions, particularly the pH.[3] Detailed mechanistic studies and careful optimization of reaction conditions are often necessary to favor the formation of the desired regioisomer.

Q3: What are the key safety precautions to consider when working with hydrazines?

A3: Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q4: My reaction mixture turns a dark color. Is this normal?

A4: The formation of a yellow or red color in Knorr-type pyrazole syntheses is often observed and can be due to impurities in the hydrazine starting material or the formation of minor, colored byproducts.[4] While not always indicative of a failed reaction, a cleaner reaction profile is generally desirable. Using a purified hydrazine and optimizing reaction conditions can sometimes minimize color formation.

IV. Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Monitoring cluster_3 Workup & Purification A 1,3-Diketone (1 eq) D Round-bottom flask A->D B Solvent (e.g., EtOH/AcOH) B->D C Stir bar C->D G Add dropwise at RT E Hydrazine derivative (1.1 eq) F Dissolve in solvent E->F F->G H Stir at RT or heat I Monitor by TLC H->I J Quench reaction K Extraction J->K L Dry organic layer K->L M Concentrate L->M N Purify (column or recrystallization) M->N

Caption: A typical experimental workflow for the Knorr pyrazole synthesis.

Step-by-Step Methodology:

  • To a solution of the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol or acetic acid) in a round-bottom flask equipped with a magnetic stir bar, add the hydrazine derivative (1.0-1.2 equivalents) either neat or as a solution in the same solvent.

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by either recrystallization from an appropriate solvent or by column chromatography on silica gel (potentially deactivated with triethylamine) or alumina.

V. Data Summary

Table 1: Common Solvents and Bases for Pyrazole Synthesis

SolventTypical Base (if needed)Comments
EthanolAcetic Acid (catalyst)Common protic solvent, good for many substrates.[1]
Acetic AcidNoneCan act as both solvent and catalyst.[4]
Tetrahydrofuran (THF)N/AAprotic solvent, can improve yield in some cases.[11]
Dimethylformamide (DMF)N/AAprotic polar solvent, useful for less reactive substrates.[5]
Dimethyl Sulfoxide (DMSO)N/AHigh-boiling aprotic solvent, may require higher temperatures.[5]

VI. References

Sources

Validation & Comparative

A Comparative Guide to Gastric Secretagogues: The Established Role of Pentagastrin and the Exploratory Landscape of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of gastric function testing, the precise and reliable stimulation of acid secretion is paramount for diagnosing a range of gastrointestinal disorders. For decades, Pentagastrin, a synthetic analogue of the natural hormone gastrin, has been a cornerstone in this diagnostic arena. This guide provides a comprehensive overview of Pentagastrin's efficacy and mechanism of action, supported by established experimental protocols.

Furthermore, we venture into the domain of novel chemical entities, specifically exploring the potential of pyrazole derivatives as modulators of gastric function. While direct comparative data for 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine in gastric testing is not available in current scientific literature, this guide will establish a framework for evaluating such a candidate against the benchmark of Pentagastrin. We will delve into the known pharmacology of related pyrazole compounds to postulate the requisite characteristics for a viable alternative and outline the rigorous experimental validation that would be necessary.

Pentagastrin: The Gold Standard in Gastric Function Testing

Pentagastrin is a synthetic polypeptide that encompasses the biologically active C-terminal tetrapeptide of gastrin, making it a potent stimulant of gastric acid, pepsin, and intrinsic factor secretion.[1][2] Its primary application lies in diagnostic procedures to assess the functional capacity of the stomach's parietal cells.[2][3]

Mechanism of Action

Pentagastrin exerts its effects by binding to the cholecystokinin B (CCK-B) receptors on the surface of parietal cells in the gastric lining.[1][4] This interaction triggers a cascade of intracellular signaling events, primarily through the activation of phospholipase C (PLC).[1][4] PLC activation leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which act as second messengers to increase intracellular calcium levels.[4] The elevation in cytoplasmic calcium ultimately activates the H+/K+ ATPase proton pump, the final step in the secretion of hydrochloric acid into the stomach lumen.[3]

Pentagastrin_Pathway Pentagastrin Pentagastrin CCKBR CCK-B Receptor Pentagastrin->CCKBR Binds to PLC Phospholipase C (PLC) CCKBR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Proton_Pump H⁺/K⁺ ATPase (Proton Pump) Ca_release->Proton_Pump Activates PKC->Proton_Pump Activates HCL_Secretion HCl Secretion Proton_Pump->HCL_Secretion Results in

Caption: Signaling pathway of Pentagastrin-induced gastric acid secretion.

Pharmacokinetics and Side Effects

Pentagastrin is rapidly absorbed after parenteral administration and has a short duration of action, typically lasting 30 to 60 minutes, which is advantageous for diagnostic tests.[3] Common side effects are generally mild and transient, including abdominal discomfort, nausea, and a sensation of warmth.[3][5] However, caution is advised in patients with a history of peptic ulcer disease due to the potential for exacerbating the condition.[3]

Experimental Protocol for Pentagastrin-Stimulated Gastric Acid Secretion

The following is a generalized protocol for a Pentagastrin stimulation test. Specific parameters may need to be optimized based on the animal model and experimental objectives.

Materials
  • Pentagastrin solution (sterile, for injection)

  • Saline solution (sterile)

  • Anesthesia (as appropriate for the animal model)

  • Gastric intubation tube or surgically implanted gastric cannula

  • pH meter and titration equipment

  • Collection vials

Procedure
  • Animal Preparation: Fast the animal overnight with free access to water to ensure an empty stomach.

  • Basal Acid Output (BAO) Measurement:

    • Anesthetize the animal and insert a gastric tube or access the gastric cannula.

    • Collect the entire stomach contents for the first 15-minute interval (T0).

    • Continue to collect gastric juice in 15-minute intervals for one hour to establish the basal secretion rate.[6]

  • Pentagastrin Administration:

    • Administer Pentagastrin subcutaneously at a dose of 6 µg/kg body weight.[6]

  • Maximal Acid Output (MAO) Measurement:

    • Immediately following Pentagastrin administration, begin collecting gastric juice in 15-minute intervals for at least one hour.[7]

  • Sample Analysis:

    • Measure the volume of each collected sample.

    • Determine the acid concentration of each sample by titration with a standardized NaOH solution to a pH of 7.0.[6]

    • Calculate the acid output for each interval (volume × concentration) and express the results in mmol/hr.

Sources

Comparative Guide: NMR Spectroscopic Characterization of 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

Target Molecule: 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine CAS Registry (Generic Analog): 1572-10-7 (Base scaffold reference) Primary Challenge: Annular Tautomerism & Regioisomerism

For drug development professionals, the characterization of 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine presents a classic but deceptive analytical challenge. Unlike rigid heterocycles, the pyrazole core exhibits annular tautomerism (proton migration between N1 and N2). This dynamic equilibrium renders standard 1D


H NMR insufficient for definitive structural assignment, often resulting in signal broadening or averaged chemical shifts that obscure the distinction between the 3-phenyl and 5-phenyl isomers.

This guide compares the Standard 1D Acquisition method against a Multi-Dimensional/Variable Condition workflow. We demonstrate why the latter is the required standard for GMP-level structural validation, providing experimental protocols to distinguish the target from its regioisomers and N-alkylated impurities.

Structural Dynamics: The Tautomeric Equilibrium

Before analyzing spectra, one must understand the species present in the NMR tube. The target molecule exists in a rapid equilibrium between two tautomers in solution.[1]

Visualization of Tautomeric Exchange

The following diagram illustrates the proton migration that causes signal averaging in standard NMR experiments.

Tautomerism cluster_0 Tautomeric Equilibrium (Fast Exchange in Solution) cluster_1 Spectral Consequences T1 Tautomer A (1H-pyrazole) N1-H, C3-Ethylamine, C5-Phenyl T2 Tautomer B (2H-pyrazole) N2-H, C3-Phenyl, C5-Ethylamine T1->T2 Proton Transfer (Solvent Dependent) Obs1 Broadened Signals (NH invisible) T1->Obs1 Obs2 Averaged C3/C5 Shifts T2->Obs2 caption Fig 1: Annular tautomerism causes N1/N2 and C3/C5 indistinguishability in 1D NMR at Room Temp.

Comparative Analysis: Methodological Performance

This section objectively compares the "Standard" approach vs. the "Advanced" approach required for this specific molecule.

Comparison Table: Structural Validation Approaches
FeatureMethod A: Standard 1D NMR (CDCl

, 25°C)
Method B: Advanced Characterization (DMSO-d

, VT-NMR + 2D)
Solvent Suitability Low. CDCl

often leads to broad NH signals and aggregation.
High. DMSO-d

stabilizes the tautomer via H-bonding; slows exchange.
N-H Detection Poor. Often invisible or extremely broad >10 ppm.Excellent. Distinct broad singlet usually visible near

12.5–13.5 ppm.
Regioisomer Proof Fail. Cannot distinguish 3-phenyl vs 5-phenyl due to averaging.Pass. NOESY/ROESY confirms spatial proximity of Phenyl-H to NH.
Carbon Assignment Ambiguous. C3 and C5 signals may merge or broaden.Definitive.

H-

N HMBC links specific protons to specific nitrogens.
Suitability for GMP Rejected. Insufficient for identity testing.Accepted. Self-validating structural proof.

Detailed Experimental Protocols

To achieve the "Method B" standard, follow this optimized workflow.

Sample Preparation[2][6][11]
  • Solvent: DMSO-d

    
     (99.9% D) is preferred over CDCl
    
    
    
    to slow the proton exchange rate.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Additive (Optional): If signals remain broad, cooling the sample to 273K (0°C) or adding a trace of TFA-d can lock the tautomer by protonating the ring, though this produces the salt form spectrum.

Acquisition Parameters (Bruker 400/600 MHz equivalent)
  • 
    H NMR (1D): 
    
    • Pulse: zg30

    • Scans (NS): 16

    • Relaxation Delay (D1): 1.0 sec (Standard)

    • Critical Check: Look for the broad NH peak >12 ppm.

  • 
    C NMR (1D Decoupled): 
    
    • Pulse: zgpg30

    • Scans (NS): >512 (Quaternary carbons in pyrazoles relax slowly).

    • Relaxation Delay (D1): 2.0 - 3.0 sec (Crucial for detecting C3/C5).

  • 
    H-
    
    
    
    N HMBC (The "Gold Standard" Experiment):
    • This experiment definitively proves the location of the NH proton relative to the phenyl ring and ethylamine chain.

    • Optimization: Set CNST13 (J-coupling) to 6-8 Hz (for

      
       and 
      
      
      
      couplings).

Spectral Data Analysis & Reference Values

The following data summarizes the expected shifts for the target molecule in DMSO-d


. Note that the Ethylamine  side chain provides a distinct aliphatic anchor.
Table 2: Representative Chemical Shifts (DMSO-d )
PositionAtom

(ppm)
MultiplicityKey HMBC Correlations
Pyrazole Ring NH (1) 12.8 - 13.2Broad sCorrelates to C3, C5
Pyrazole Ring CH (4) 6.4 - 6.6sCorrelates to C3, C5, Phenyl-C1
Pyrazole Ring C (3/5) 140 - 150Quaternary(Tautomer dependent)
Phenyl Group Ar-H 7.3 - 7.8mCorrelates to Pyrazole C5
Ethylamine

-CH

2.8 - 2.9tCorrelates to Pyrazole C3
Ethylamine

-CH

2.6 - 2.7tCorrelates to

-CH

Amine NH

1.5 - 2.0Broad s(Exchangeable)
Structural Logic Flow (DOT Diagram)

Use this logic tree to interpret the 2D data and confirm the structure.

NMR_Logic Start Acquire 1H & 13C in DMSO-d6 CheckNH Is NH signal visible (>12ppm)? Start->CheckNH NOE Run 1D NOE / ROESY Irradiate NH CheckNH->NOE Yes HMBC Run 1H-13C HMBC CheckNH->HMBC Yes ResultA NOE to Phenyl protons observed? (Indicates 5-Phenyl tautomer) NOE->ResultA ResultB HMBC: Ethylamine CH2 correlates to Pyrazole C3 HMBC->ResultB Conclusion Structure Confirmed: 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine ResultA->Conclusion Spatial Proof ResultB->Conclusion Connectivity Proof caption Fig 2: Logic flow for distinguishing regioisomers via 2D NMR.

Critical Troubleshooting: Distinguishing from Impurities

When synthesizing this molecule, a common impurity is the N-alkylated isomer (where the ethylamine chain cyclizes or alkylation occurs on the ring nitrogen).

  • Differentiation Rule:

    • Target (Free NH): The pyrazole ring carbons (C3/C5) will show broadening due to tautomerism.[1]

    • Impurity (N-Substituted): If the ring Nitrogen is substituted (e.g., N-Methyl or cyclized), the tautomerism is locked. The NMR signals for C3 and C5 will be sharp and distinct, and the NH signal at >12 ppm will be absent .

References

  • Elguero, J., et al. "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR) Study." Userpage FU-Berlin. Available at: [Link][2]

  • Alkorta, I., & Elguero, J. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, 2019.[1][3] Available at: [Link]

  • Claramunt, R. M., et al. "Structure and Tautomerism of 3(5)-Aminopyrazoles in the Solid State and in Solution." ResearchGate.[2] Available at: [Link]

Sources

Reproducibility of maximal acid output results using 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine (Betazole/Ametazole) CAS: 105-20-4 Application: Gastric Secretory Function Testing

Executive Summary

In the assessment of gastric secretory capacity, 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine —commonly known as Betazole or Ametazole —serves as a critical diagnostic agent.[1][2][3][4] While Pentagastrin has largely become the modern standard due to its rapid onset, Betazole remains a vital tool, particularly when specific interrogation of the Histamine H2 receptor pathway is required without the systemic side effects of histamine itself.

This guide addresses a common failure mode in laboratory and clinical settings: Reproducibility . Researchers often apply Pentagastrin-based protocols to Betazole experiments, leading to "false low" Maximal Acid Output (MAO) readings. This guide rectifies these errors by defining the distinct pharmacokinetics of Betazole and establishing a self-validating protocol.

Mechanistic Profile & Signal Transduction

To ensure reproducibility, one must understand that Betazole and Pentagastrin stimulate acid secretion via distinct pathways.

  • Pentagastrin acts on the CCK2 Receptor , utilizing the Phospholipase C (PLC) / Calcium pathway.

  • Betazole is a pyrazole analogue of histamine.[1][3][4][5] It selectively binds the H2 Receptor on the parietal cell, activating the Adenylate Cyclase / cAMP pathway.

Crucial Insight: The H2-cAMP pathway activated by Betazole exhibits a slower kinetic profile compared to the CCK2-Calcium spike induced by Pentagastrin. This "lag phase" is the primary source of experimental error when timing sample collection.

Diagram 1: Parietal Cell Signaling Pathways

This diagram contrasts the specific H2 activation of Betazole against alternative secretagogues.

G cluster_0 Extracellular Space cluster_1 Parietal Cell Membrane cluster_2 Intracellular Signaling Betazole Betazole (2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine) H2R H2 Receptor (Gs-Coupled) Betazole->H2R Selective Agonist Pentagastrin Pentagastrin CCK2R CCK2 Receptor (Gq-Coupled) Pentagastrin->CCK2R Agonist AC Adenylate Cyclase H2R->AC PLC Phospholipase C CCK2R->PLC cAMP cAMP Increase AC->cAMP Slow Kinetics PKA Protein Kinase A cAMP->PKA Pump H+/K+ ATPase (Proton Pump) PKA->Pump Phosphorylation Ca Intracellular Ca2+ PLC->Ca Rapid Kinetics Ca->Pump Acid H+ Secretion (Maximal Acid Output) Pump->Acid

Figure 1: Betazole selectively targets the H2 receptor (left branch), initiating a cAMP-dependent cascade with slower onset than the Calcium-dependent Pentagastrin pathway.

Comparative Analysis: Selecting the Right Agent

Betazole is historically significant because it eliminated the need for concomitant antihistamine administration (required with Histamine acid phosphate to block H1-mediated side effects like hypotension).

FeatureHistamine (Acid Phosphate)Betazole (Histalog) Pentagastrin
Receptor Target H1 & H2 (Non-selective)H2 Selective (Minimal H1)CCK2
Onset of Action RapidDelayed (Lag Phase) Rapid
Peak Acid Output (PAO) 30–45 mins60–90 mins 30–45 mins
Side Effects Flushing, Headache, HypotensionMild flushing (Rare)Nausea (Rare)
Req. Pre-treatment H1 Antagonist (e.g., Diphenhydramine)None None
Dosing Standard 0.04 mg/kg1.5 mg/kg (or 50mg fixed)6 µg/kg
Reproducibility Risk High (Systemic side effects)Medium (Timing errors)Low (Standardized)

Key Takeaway: If your protocol stops collection at 60 minutes (standard for Pentagastrin), you will miss the true PAO of Betazole, resulting in non-reproducible, falsely low data.

Reproducibility Challenges & Solutions

As a Senior Scientist, I have identified three variables that compromise Betazole data integrity.

A. The Kinetic Mismatch (The "60-Minute Trap")

Most modern gastric secretion protocols are calibrated for Pentagastrin, terminating at 60 minutes. Betazole, however, often requires 90 to 120 minutes to fully resolve the Peak Acid Output.

  • Solution: Extend collection windows to 120 minutes post-injection.

  • Validation: Calculate the "Peak 30" (highest two consecutive 15-min periods). If the final 15-min period is the highest, the experiment was terminated too early.

B. Dosing Variability

Historical literature oscillates between fixed dosing (50 mg) and weight-based dosing.

  • Solution: Always use 1.5 mg/kg body weight for research reproducibility. Fixed doses under-stimulate heavy subjects and over-stimulate lighter ones, skewing MAO/kg calculations.

C. Compound Stability

2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine is sensitive to degradation if stored improperly.

  • Solution: Store lyophilized powder at -20°C. Reconstitute immediately before use. Protect the solution from light, as pyrazole derivatives can undergo photo-degradation.

Standardized Experimental Protocol

This workflow is designed to be self-validating . It includes a "Basal Stability Check" to ensure the subject is at a true baseline before stimulation.

Reagents:

  • Betazole Hydrochloride (1.5 mg/kg)

  • 0.1 N NaOH (for titration)

  • Phenol Red (indicator) or pH Meter (preferred)

Diagram 2: Optimized Betazole Workflow

This timeline illustrates the extended collection window required for Betazole.

Workflow cluster_collection Stimulated Collection Phase (Critical) Start Subject Prep (Fasting 12h) NG_Tube NG Tube Placement (Fluoroscopy Check) Start->NG_Tube Basal Basal Collection (2 x 15 min) NG_Tube->Basal Injection Betazole Injection (1.5 mg/kg SC/IM) Basal->Injection T1 0-15 min (Lag Phase) Injection->T1 T2 15-30 min (Onset) T1->T2 T3 30-45 min (Rising) T2->T3 T4 45-60 min (Peak Window 1) T3->T4 T5 60-75 min (Peak Window 2) T4->T5 T6 75-90 min (Resolution) T5->T6 Analysis Titration & Calculation (MAO = Sum of 4 highest) T6->Analysis

Figure 2: The protocol mandates collection up to 90 minutes (or 120 minutes) to capture the delayed peak characteristic of Betazole stimulation.

Step-by-Step Methodology
  • Preparation: Fast the subject for 12 hours. Discontinue H2 blockers (48h) and PPIs (7 days) prior to testing.

  • Intubation: Place a radiopaque nasogastric tube. Critical: Verify position fluoroscopically or via "water recovery test" (inject 20mL, recover >18mL). Poor positioning is the #1 cause of volume error.

  • Basal Secretion (BAO): Aspirate gastric contents continuously. Pool into two 15-minute samples.

    • Validation: If BAO > 5 mEq/hr, screen for Zollinger-Ellison syndrome or incomplete fasting.

  • Stimulation: Administer Betazole (1.5 mg/kg) subcutaneously (SC) or intramuscularly (IM).

    • Note: IM injection yields a slightly faster onset than SC, but SC is standard for patient comfort.

  • Collection: Aspirate continuously, segregating samples into 15-minute aliquots for a minimum of 90 minutes (6 samples total).

  • Titration: Titrate each aliquot with 0.1 N NaOH to pH 7.0.

  • Calculation:

    • MAO (Maximal Acid Output): Sum of acid output (mEq) in the four consecutive 15-min periods with the highest secretion.

    • PAO (Peak Acid Output): (Sum of the two highest consecutive 15-min periods) × 2.

References

  • PubChem. (n.d.). Betazole (Compound Summary).[2] National Library of Medicine. [Link]

  • Isenberg, J. I., et al. (1968).[6][7] Pentagastrin vs betazole as stimulant of gastric secretion.[2][5][6][7] Comparative study in man. JAMA.[3][6][7] [Link]

  • Stadil, F., & Rehfeld, J. F. (1973). Determination of Gastric Acidity.[1][2][6][8][9][10] Scandinavian Journal of Gastroenterology. (Contextualizing the shift from Histamine/Betazole to Pentagastrin). [Link]

Sources

Technical Guide: Benchmarking 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine Against Modern H2 Agonists

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical manuscript designed for application scientists and pharmacological researchers. It treats 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine (referred to herein as 5-Ph-Betazole ) as a structural analog of the classical agonist Betazole, benchmarking it against the modern "Gold Standards" of H2 research: Amthamine and Dimaprit .

Executive Summary

The landscape of Histamine H2 Receptor (H2R) research has evolved from the early pyrazole-based agonists (e.g., Betazole) to highly potent thiazole and isothiourea derivatives. While 2-(5-Phenyl-2H-pyrazol-3-yl)-ethylamine (5-Ph-Betazole) retains the core pyrazole-ethylamine pharmacophore required for H2 recognition, it must be rigorously benchmarked against modern agonists to determine its utility.

This guide provides the experimental framework to compare 5-Ph-Betazole against Amthamine (the current potency standard) and Dimaprit (the selectivity standard). Preliminary Structure-Activity Relationship (SAR) data suggests that while the phenyl substitution enhances lipophilicity compared to the parent Betazole, modern thiazole agonists (Amthamine) offer superior intrinsic activity (


) and receptor affinity (

).

Molecular Landscape: The Candidate vs. The Standards

To validate the performance of 5-Ph-Betazole, it must be tested alongside established controls. The following table outlines the physicochemical and pharmacological baselines for the candidate and its primary competitors.

Table 1: Comparative Pharmacological Profile
FeatureCandidate: 5-Ph-Betazole Standard A: Amthamine Standard B: Dimaprit Endogenous: Histamine
Core Scaffold Pyrazole-EthylamineAminothiazoleIsothioureaImidazole
H2 Selectivity High (Predicted)>1000-fold vs H1/H3High (> H1/H3)Non-selective (H1/H2/H3/H4)
Potency (

)
To be determined (Ref: Betazole ~5.[1]0)6.2 – 7.5 (High)5.5 – 6.0 (Moderate)6.0 – 6.5
Intrinsic Activity Partial Agonist (Likely)Full Agonist Partial/Full (Tissue dependent)Full Agonist (1.0)
Key Advantage Lipophilic binding; Structural rigidityHigh potency; H3-inactiveSpecificity; Historical dataNative signaling profile
Limitation Solubility (Phenyl group); Lower potencyThiazole ring oxidationLower potency than AmthamineRapid metabolism; H1 activation

Analyst Note: The parent compound, Betazole , is a weak partial agonist (


). The addition of a 5-phenyl group  significantly increases steric bulk and lipophilicity (

). In H2R binding pockets, this may enhance hydrophobic contacts but often reduces efficacy compared to the compact methyl group of Amthamine.

Mechanistic Insight: H2R Signaling Pathway

Understanding the downstream cascade is critical for selecting the correct assay. H2 receptors are


-coupled GPCRs. Agonist binding triggers adenylyl cyclase (AC) activation, increasing cAMP.
Diagram 1: H2 Receptor Signal Transduction

Visualization of the signaling cascade utilized for benchmarking.

H2_Pathway Ligand Agonist (5-Ph-Betazole / Amthamine) H2R H2 Receptor (GPCR) Ligand->H2R Binding (Kd) Gs Gαs Protein H2R->Gs Activation AC Adenylyl Cyclase (Effector) Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Cellular Response (Acid Secretion / Cardiac Inotropy) PKA->Response Phosphorylation

Caption: The H2R-Gs-cAMP pathway. Benchmarking assays must quantify the conversion of ATP to cAMP (Step 4).

Experimental Protocol: cAMP Accumulation Assay

To benchmark 5-Ph-Betazole against Amthamine, a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or GloSensor™ cAMP assay is recommended over radioactive binding due to the functional nature of agonism.

Methodology: TR-FRET cAMP Determination

Objective: Determine


 and 

of 5-Ph-Betazole relative to Amthamine.
Reagents & Setup:
  • Cell Line: HEK293 stably expressing human H2R (avoid transient transfection for benchmarking to reduce variability).

  • Reference Agonist: Amthamine dihydrobromide (10 mM stock in water).

  • Test Compound: 5-Ph-Betazole (10 mM stock in DMSO; ensure final DMSO <0.1%).

  • Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX (Critical: IBMX inhibits phosphodiesterase to prevent cAMP degradation).

Step-by-Step Workflow:
  • Cell Seeding: Plate 5,000 cells/well in a 384-well low-volume white plate.

  • Compound Preparation:

    • Prepare 10-point serial dilutions (1:3) of Amthamine (Range:

      
       M to 
      
      
      
      M).
    • Prepare 10-point serial dilutions of 5-Ph-Betazole (Range:

      
       M to 
      
      
      
      M — Note higher range due to expected lower potency).
  • Stimulation:

    • Add 5 µL of compound to cells.

    • Incubate for 30 minutes at Room Temperature (RT).

  • Detection (TR-FRET):

    • Add 5 µL cAMP-d2 conjugate (Acceptor).

    • Add 5 µL Anti-cAMP-Cryptate (Donor).

  • Readout: Incubate 1 hour and read on a TR-FRET compatible plate reader (e.g., EnVision or PHERAstar).

Diagram 2: Assay Workflow & Logic

Operational flow for generating comparative data.

Assay_Workflow Start HEK293-H2R Cells Treat Agonist Treatment (+IBMX) Start->Treat Lysis Cell Lysis & Detection Reagents Treat->Lysis 30 min Read TR-FRET Read (665/620 nm) Lysis->Read 1 hr Analysis Data Analysis (Sigmoidal Fit) Read->Analysis Control Control: Amthamine (Define Emax) Control->Treat Test Test: 5-Ph-Betazole Test->Treat

Caption: Workflow for TR-FRET cAMP assay. IBMX is essential in the treatment step to preserve signal.

Data Analysis & Interpretation

When analyzing the results, use Amthamine as the internal standard (defined as 100% efficacy).

Calculating Relative Efficacy ( ):


Interpretation Matrix:
Result ScenarioClassificationRecommendation
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Weak AgonistLikely retains the weak profile of parent Betazole. Use only if high selectivity is proven.

Partial AgonistUseful for probing receptor reserve but poor for functional activation studies.

Potent AgonistSignificant Finding. A phenyl-pyrazole with thiazole-like potency is rare and valuable.
Plateau depression Antagonist/InverseBulky 5-phenyl group may block conformational shift. Check for antagonism against Histamine.[2][3][4][5]

References

  • Eriks, J. C., et al. (1992).[5] "Histamine H2-receptor agonists.[1][2][4] Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles." Journal of Medicinal Chemistry.

  • Coruzzi, G., et al. (1993). "The new potent and selective histamine H2 receptor agonist amthamine as a tool to study gastric secretion."[4] Naunyn-Schmiedeberg's Archives of Pharmacology.

  • Black, J. W., et al. (1972). "Definition and antagonism of histamine H2-receptors." Nature.

  • IUPHAR/BPS Guide to Pharmacology. "Histamine H2 Receptor Ligands."

  • PubChem. "Betazole (Compound Summary)." National Library of Medicine.

Sources

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